
1-(p-Hydroxyphenyl)-3-piperidino-2-pyrrolidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one is a compound that belongs to the class of phenolic compounds Phenolic compounds are characterized by the presence of one or more hydroxyl groups directly attached to an aromatic ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one typically involves the conversion of suitable hydroxyacetophenones to the desired product through a series of chemical reactions. One common method involves the conversion of p-hydroxyacetophenone to an isonitrosoketone, followed by hydrogenation of the isonitrosoketone . The reaction conditions often include the use of specific catalysts and solvents to facilitate the conversion.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce various hydroxy derivatives.
Applications De Recherche Scientifique
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of 1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to participate in various biochemical processes. The compound may exert its effects by modulating enzyme activity or interacting with cellular receptors .
Comparaison Avec Des Composés Similaires
Similar Compounds
- p-Hydroxybenzoic acid
- p-Coumaric acid
- Ferulic acid
- Caffeic acid
Comparison
1-(p-Hydroxyphenyl)-3-piperidinopyrrolidin-2-one is unique due to its specific chemical structure, which includes both a phenolic hydroxyl group and a piperidinopyrrolidinone moiety. This combination of functional groups imparts distinct chemical and biological properties, setting it apart from other similar compounds .
Propriétés
Numéro CAS |
6103-55-5 |
|---|---|
Formule moléculaire |
C15H20N2O2 |
Poids moléculaire |
260.33 g/mol |
Nom IUPAC |
1-(4-hydroxyphenyl)-3-piperidin-1-ylpyrrolidin-2-one |
InChI |
InChI=1S/C15H20N2O2/c18-13-6-4-12(5-7-13)17-11-8-14(15(17)19)16-9-2-1-3-10-16/h4-7,14,18H,1-3,8-11H2 |
Clé InChI |
SFTCFBSAPNETJJ-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C2CCN(C2=O)C3=CC=C(C=C3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


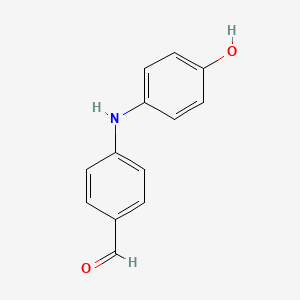
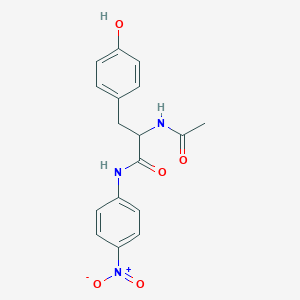

![Diethyl acetamido({3-[(4-methylbenzene-1-sulfonyl)amino]phenyl}methyl)propanedioate](/img/structure/B13804010.png)

![Acetamide,N-[6-amino-1-(3-cyclohexen-1-ylmethyl)-1,2,3,4-tetrahydro-3-methyl-2,4-dioxo-pyrimidin-5-YL]-](/img/structure/B13804027.png)
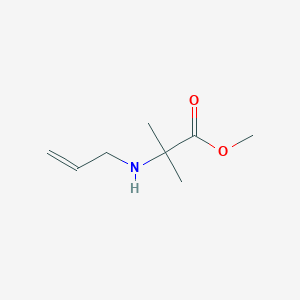

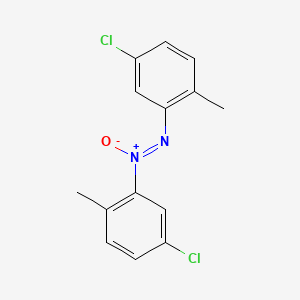
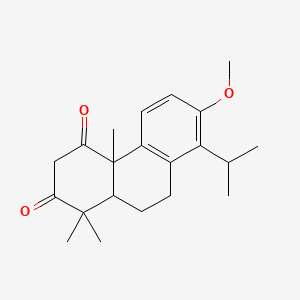

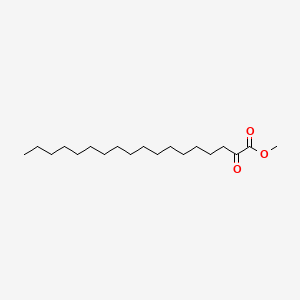
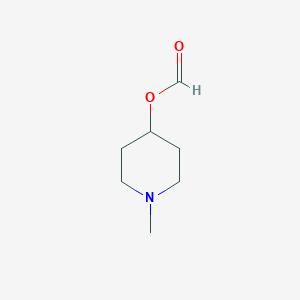
![(2S,3S,4S,5R)-3,4,5-triacetyloxy-6-[N-(4-methoxyphenyl)-C-(trifluoromethyl)carbonimidoyl]oxy-6-methyloxane-2-carboxylic acid](/img/structure/B13804080.png)
